molecular formula C13H8F2O B1332399 3,4-Difluorobenzophenone CAS No. 85118-07-6

3,4-Difluorobenzophenone

Cat. No. B1332399
CAS RN: 85118-07-6
M. Wt: 218.2 g/mol
InChI Key: ZJTYHSBOZAQQGF-UHFFFAOYSA-N
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Description

3,4-Difluorobenzophenone is a fluorine-containing fine chemical product and a pharmaceutical intermediate. It is closely related to 4,4'-difluorobenzophenone, which has been extensively studied for its physico-chemical and spectral properties, as well as its various applications in different fields .

Synthesis Analysis

The synthesis of 4,4'-difluorobenzophenone, a compound similar to 3,4-difluorobenzophenone, has been explored through various methods. These methods include the Fridel-Crafts alkylation hydrolysis method, Fridel-Crafts acylation method, halogen substitution method, diazotization oxidation method, catalytic carbonylation method, and oxidation methods of related difluorodiphenyl compounds . These synthesis routes are crucial for the production of the difluorobenzophenone derivatives and provide a foundation for the synthesis of 3,4-difluorobenzophenone.

Molecular Structure Analysis

Scientific Research Applications

Application 1: Adsorption and Desorption of Volatile Organic Compounds (VOCs)

  • Scientific Field : Environmental Science and Pollution Research .
  • Summary of the Application : In this study, 3,4-diaminobenzophenone (DABP)-functionalized Fe3O4/AC@SiO2 (Fe3O4/AC@SiO2@DABP) magnetic nanoparticles (MNPs) were synthesized and used as a nanoadsorbent for enhancing the adsorption and desorption capacity of gaseous benzene and toluene, which are volatile organic compounds (VOCs) .
  • Methods of Application or Experimental Procedures : The Fe3O4/AC@SiO2@DABP MNPs used in adsorption and desorption of benzene and toluene were synthesized by the co-precipitation and sol-gel methods . The synthesized MNPs were characterized by SEM, FTIR, TGA/DTA, and BET surface area analysis . Moreover, the optimization of the process parameters, namely contact time, initial VOC concentration, and temperature, was performed by applying response surface methodology (RSM) .
  • Results or Outcomes : The maximum adsorption capacities for benzene and toluene were found as 530.99 and 666.00 mg/g, respectively, under optimum process parameters . In addition to the distinctive adsorptive behavior, the Fe3O4/AC@SiO2@DABP MNPs exhibited a high reproducibility adsorption and desorption capacity . After the fifth adsorption and desorption cycles, the Fe3O4/AC@SiO2@DABP MNPs retained 94.4% and 95.4% of its initial adsorption capacity for benzene and toluene, respectively .

Application 2: Organic Light-Emitting Diodes (OLEDs)

  • Scientific Field : Material Science .
  • Summary of the Application : Benzophenone-based derivatives, including 3,4-Difluorobenzophenone, have been used in the molecular design of OLED materials . The benzophenone core has attracted much attention as a fragment for the synthesis of organic semiconductors .
  • Methods of Application or Experimental Procedures : For application as Thermally Activated Delayed Fluorescent (TADF) host materials, benzophenone was combined either with carbazole or phenyl-/naphtyl- amino fragments as electron donors .
  • Results or Outcomes : These emitting materials witnessed a pronounced interest in recent years due to their incorporation in metal-free electroactive frameworks and the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .

Application 3: Chemical Synthesis

  • Scientific Field : Chemical Synthesis .
  • Summary of the Application : 3,4-Difluorobenzophenone is used in various chemical synthesis processes .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis process .
  • Results or Outcomes : The outcomes of these synthesis processes also vary, but the use of 3,4-Difluorobenzophenone can often result in more efficient or effective synthesis .

Application 4: Fluorescence-Based Materials

  • Scientific Field : Material Science .
  • Summary of the Application : Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries . 3,4-Difluorobenzophenone can be used in the molecular design of these fluorophores .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis process .
  • Results or Outcomes : These fluorescence-based materials and associated techniques (analytical, imaging, and sensing techniques) have ushered in a new era in biology and materials science .

Application 5: Thermally Activated Delayed Fluorescent (TADF) Host Materials

  • Scientific Field : Material Science .
  • Summary of the Application : Benzophenone, including 3,4-Difluorobenzophenone, was combined either with carbazole or phenyl-/naphtyl- amino fragments as electron donors for application as TADF host materials .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis process .
  • Results or Outcomes : These emitting materials witnessed a pronounced interest in recent years due to their incorporation in metal-free electroactive frameworks and the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .

Safety And Hazards

3,4-Difluorobenzophenone may pose certain safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .

Future Directions

The future demand and key players in the 3,4-Difluorobenzophenone market are poised to play pivotal roles in shaping the industry’s trajectory .

properties

IUPAC Name

(3,4-difluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYHSBOZAQQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234245
Record name 3,4-Difluorobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzophenone

CAS RN

85118-07-6
Record name (3,4-Difluorophenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzophenone
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Record name 3,4-Difluorobenzophenone
Source EPA DSSTox
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Record name 3,4-difluorobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HY Chuang, JY Chang, MJ Lai, CC Kuo… - …, 2011 - Wiley Online Library
A series of novel 2‐amino‐3,4,5‐trimethoxybenzophenone analogues exhibited excellent activity as tubulin polymerization inhibitors by targeting the colchicine binding site of …
GA McNaughton-Smith, JF Burns… - Journal of medicinal …, 2008 - ACS Publications
Sickle cell disease (SCD) is a hereditary condition characterized by deformation of red blood cells (RBCs). This phenomenon is due to the presence of abnormal hemoglobin that …
Number of citations: 72 pubs.acs.org
DA Klumpp, DN Baek, GKS Prakash… - The Journal of Organic …, 1997 - ACS Publications
Aryl pinacols and epoxides, respectively, are cleanly and in high yield converted via superacidic dehydrative cyclization to the corresponding condensed aromatics. Dehydrative …
Number of citations: 65 pubs.acs.org
KN Plessel, AC Jones, DJ Wherritt… - Organic …, 2015 - ACS Publications
Unexpectedly high rates of reaction between alkyllithium reagents and amides, compared to esters and ketones, were observed by Rapid Inject NMR and competition experiments. …
Number of citations: 18 pubs.acs.org
DH Schory - 2009 - corescholar.libraries.wright.edu
Quantum chemical analysis was used to examine nucleophilic aromatic substitution reactions of fluorinated benzophenones, diphenyl sulfones, and triphenylphosphine oxides. Some …
Number of citations: 6 corescholar.libraries.wright.edu
CD Gabbutt, T Gelbrich, JD Hepworth, BM Heron… - Dyes and pigments, 2002 - Elsevier
A series of novel naphthopyrans containing fluorine substituents has been prepared and their behaviour following irradiation with UV light has been investigated. The colourless …
Number of citations: 57 www.sciencedirect.com
CD Gabbutt, BM Heron, AC Instone, PN Horton… - Tetrahedron, 2005 - Elsevier
The synthesis and spectroscopic properties of novel 3H-naphtho[2,1-b]pyrans are described. Subtle variation of the colour of the photo-generated merocyanine dyes derived from these …
Number of citations: 51 www.sciencedirect.com

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